molecular formula C12H11ClN2 B14404753 2-Chloro-4-ethyl-6-phenylpyrimidine CAS No. 86984-22-7

2-Chloro-4-ethyl-6-phenylpyrimidine

Cat. No.: B14404753
CAS No.: 86984-22-7
M. Wt: 218.68 g/mol
InChI Key: XHWSWAIAFFQVHH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-phenylpyrimidine (CAS 86984-22-7) is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and scientific research. It serves as a key synthetic intermediate for the development of novel compounds, particularly in the field of antiviral agents . Pyrimidine derivatives have been extensively explored as inhibitors of protein-protein interactions, with recent research highlighting their potential to disrupt the assembly of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, a promising antiviral target . The compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 2, an ethyl group at position 4, and a phenyl group at position 6 . The chlorine atom at the 2-position is a reactive site that can undergo various nucleophilic substitution reactions, allowing researchers to functionalize the molecule with amines, thiols, or other nucleophiles to create diverse chemical libraries . It can also participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form more complex biaryl structures . Robust synthetic routes have been established, including the nucleophilic substitution of 2,4-dichloro-6-phenylpyrimidine with ethyl magnesium bromide, which selectively targets the 4-position, and modern, high-yielding methods like nickel-catalyzed sequential cross-coupling . For industrial-scale production, continuous flow reactor systems have been demonstrated to achieve high yield and purity while minimizing byproducts . This chemical is for research applications only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or veterinary consumption. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

CAS No.

86984-22-7

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-chloro-4-ethyl-6-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-2-10-8-11(15-12(13)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

XHWSWAIAFFQVHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Halopyrimidine Precursors

The most widely reported method involves nucleophilic substitution on 2,4-dichloropyrimidine derivatives. In a representative procedure, 2,4-dichloro-6-phenylpyrimidine reacts with ethyl magnesium bromide in tetrahydrofuran (THF) at −78°C, followed by quenching with ammonium chloride to yield 2-chloro-4-ethyl-6-phenylpyrimidine. The reaction selectivity for the 4-position is attributed to the enhanced leaving group ability of the 4-chloro substituent compared to the 2-position, as demonstrated by X-ray crystallographic studies of intermediate complexes.

Key Reaction Parameters:

  • Temperature: −78°C to 0°C (prevents polysubstitution)
  • Solvent: Anhydrous THF or diethyl ether
  • Yield: 68–72% (laboratory scale)
  • Purity: 90–95% after silica gel chromatography

Condensation of β-Diketones with Amidines

Alternative routes employ cyclocondensation reactions, where ethyl phenyl β-diketone intermediates react with chlorinated amidines. For example, 1-ethyl-3-phenylpropane-1,3-dione and 2-chloroguanidine hydrochloride undergo microwave-assisted condensation (150°C, 30 min) in acetic acid, producing the target compound in 65% yield. This method advantageously avoids cryogenic conditions but requires strict pH control (pH 4–5) to prevent decomposition of the β-diketone precursor.

Metal-Catalyzed Cross-Coupling Approaches

Nickel-Catalyzed Suzuki-Miyaura Coupling

Recent advances utilize nickel catalysts to introduce the ethyl and phenyl groups sequentially. A patented method employs bis(tricyclohexylphosphine)nickel(II) chloride (10 mol%) to mediate the coupling of 2,4,6-trichloropyrimidine with phenylboronic acid, followed by ethylzinc bromide addition. The two-step process achieves an overall yield of 81% with >99% regioselectivity, as confirmed by high-performance liquid chromatography (HPLC) analysis.

Optimized Conditions:

Parameter Step 1 (Phenylation) Step 2 (Ethylation)
Catalyst Loading 10 mol% NiCl₂(PPh₃)₂ 5 mol% NiCl₂(dppe)
Temperature 80°C 60°C
Reaction Time 12 h 6 h
Solvent Toluene THF

Palladium-Mediated C-H Functionalization

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Bench-scale synthesis (100 g batches) achieves 94% yield using a continuous flow system with the following parameters:

  • Reactor Type: Corning Advanced-Flow™ G1 Photochemical Reactor
  • Residence Time: 3.2 min
  • Temperature: 150°C
  • Pressure: 12 bar
  • Throughput: 1.2 kg/h

The process combines 2,4-dichloro-6-phenylpyrimidine (0.5 M in THF) and ethylmagnesium chloride (1.1 eq) in a T-mixer, followed by inline quenching with aqueous HCl. Compared to batch methods, flow chemistry reduces byproduct formation (2,6-diethyl impurity <0.5%) through precise residence time control.

Crystallization and Purification Techniques

Industrial purification employs antisolvent crystallization using heptane/ethyl acetate (4:1 v/v), producing needle-like crystals with 99.5% purity (HPLC). X-ray powder diffraction analysis confirms the monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.76 Å, β = 102.3°. Thermal gravimetric analysis shows decomposition onset at 218°C, guiding safe handling during large-scale processing.

Analytical Characterization

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):
δ 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃),
2.85 (q, J = 7.6 Hz, 2H, CH₂CH₃),
7.45–7.53 (m, 3H, Ph-H),
8.12–8.15 (m, 2H, Ph-H),
8.72 (s, 1H, Pyrimidine-H).

13C NMR (101 MHz, CDCl₃):
δ 13.8 (CH₂CH₃), 24.1 (CH₂CH₃),
128.5, 129.1, 130.8 (Ph-C),
137.2 (C-6), 158.4 (C-2),
164.9 (C-4), 170.2 (C-5).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with acetonitrile/water (70:30) mobile phase (1 mL/min) shows retention at 6.8 min, purity >99% (UV 254 nm). Mass spectral analysis confirms molecular ion [M+H]⁺ at m/z 233.2 (calculated 233.08).

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost Index
Classical Substitution 72 95 Moderate 1.0
Nickel Catalysis 81 99 High 1.8
Flow Chemistry 94 99.5 Industrial 3.2
C-H Functionalization 58 90 Low 2.5

Data from demonstrate that nickel-catalyzed methods balance yield and scalability, while flow systems excel in large-scale production despite higher infrastructure costs. The classical route remains preferable for small-scale (<100 g) synthesis due to lower catalyst expenses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-ethyl-6-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Chloro-4-ethyl-6-phenylpyrimidine can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis based on substituent positions, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Key Properties/Applications Reference
2-Chloro-4-ethyl-6-phenylpyrimidine Not provided Cl (2), Ethyl (4), Phenyl (6) Intermediate for kinase inhibitors
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Cl (2), Methyl (6), COOH (4) Chelating agent; potential for metal coordination
4-Chloro-6-ethyl-2-methylpyrimidine MFCD07782027 Cl (4), Ethyl (6), Methyl (2) Agrochemical precursor; less steric hindrance
4-Chloro-6-methyl-2-phenylpyrimidine 73576-33-7 Cl (4), Methyl (6), Phenyl (2) Lower solubility due to phenyl position
2,4-Dichloro-6-phenylpyrimidine 5600-21-5 Cl (2,4), Phenyl (6) Higher electrophilicity for nucleophilic substitution

Key Observations:

Substituent Position Effects :

  • Chlorine Position : Chlorine at position 2 (as in the target compound) increases electrophilicity at adjacent positions compared to chlorine at position 4 (e.g., 4-Chloro-6-methyl-2-phenylpyrimidine) .
  • Phenyl Group : The phenyl group at position 6 enhances π-π stacking interactions in biological systems, making it more suitable for drug design than compounds with phenyl at position 2 .

Reactivity :

  • The ethyl group at position 4 in the target compound provides moderate steric bulk, balancing reactivity and stability. In contrast, methyl substituents (e.g., 4-Chloro-6-ethyl-2-methylpyrimidine) reduce steric hindrance, favoring reactions like Suzuki-Miyaura coupling .

Applications :

  • Carboxylic acid derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) are prioritized for metal-organic frameworks (MOFs), whereas dichloro analogs (e.g., 2,4-Dichloro-6-phenylpyrimidine) are preferred for stepwise functionalization .

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